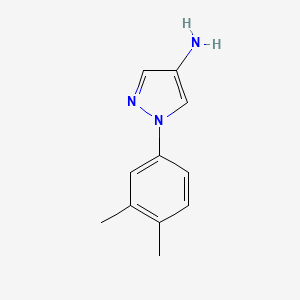
4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-ciclohexil-6-(1-metil-1H-pirazol-4-il)pirimidina es un compuesto heterocíclico que ha despertado interés en diversos campos de investigación debido a su estructura química única y posibles aplicaciones. Este compuesto se caracteriza por un anillo de pirimidina sustituido con un grupo cloro, un grupo ciclohexil y un grupo 1-metil-1H-pirazol-4-il. Su fórmula molecular es C14H17ClN4, y tiene un peso molecular de 276,76 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-2-ciclohexil-6-(1-metil-1H-pirazol-4-il)pirimidina implica múltiples pasos. Una de las rutas sintéticas mejoradas incluye la oxidación de 4-cloro-2-(metiltio)pirimidina a 4-cloro-2-(metilsulfonil)pirimidina, seguida por el desplazamiento del grupo sulfonil con N-(1-metil-1H-pirazol-4-il)formamida en condiciones básicas. Esto es seguido por la hidrólisis in situ del intermedio N-formilo para entregar el compuesto final .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están extensamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto típicamente incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-2-ciclohexil-6-(1-metil-1H-pirazol-4-il)pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando sus grupos funcionales.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones típicamente implican el uso de solventes como dimetilformamida (DMF) y catalizadores como el paladio.
Reacciones de Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reacciones de Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales reemplazando el grupo cloro .
4. Aplicaciones en Investigación Científica
4-Cloro-2-ciclohexil-6-(1-metil-1H-pirazol-4-il)pirimidina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como estándar de referencia en las pruebas farmacéuticas
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclohexyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-ciclohexil-6-(1-metil-1H-pirazol-4-il)pirimidina implica su interacción con objetivos moleculares y vías específicas. Si bien los mecanismos detallados aún están bajo investigación, se cree que el compuesto puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-6-(1H-pirazol-1-il)pirimidina: Similar en estructura pero carece de los grupos ciclohexil y 1-metil.
Derivados de Imidazol: Comparten estructuras heterocíclicas similares y exhiben una amplia gama de actividades biológicas.
Unicidad
4-Cloro-2-ciclohexil-6-(1-metil-1H-pirazol-4-il)pirimidina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H17ClN4 |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
4-chloro-2-cyclohexyl-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C14H17ClN4/c1-19-9-11(8-16-19)12-7-13(15)18-14(17-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Clave InChI |
AEAAAKAWOBSKJC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=NC(=N2)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)

![5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782716.png)



![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)
